molecular formula C21H22N4O7 B2702577 3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-14-4

3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2702577
CAS RN: 891124-14-4
M. Wt: 442.428
InChI Key: MXFIVASDLCSROW-UHFFFAOYSA-N
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Description

3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as 'OTB', is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 1,3,4-oxadiazole derivatives have been synthesized through various chemical reactions, highlighting their versatile chemical reactivity and potential for creating diverse molecular structures. For example, the synthesis of 1,3,5-triazine-2,4,6-trione derivatives through cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives demonstrates the intricate chemical processes that can be employed to create novel compounds with potentially unique properties (Chau et al., 1997).

Antidiarrheal Agents

  • Compounds with a 1,3,4-oxadiazol-5-yl function have been tested as inhibitors of gastrointestinal propulsive activity, indicating potential therapeutic applications. Certain modifications to these compounds have led to derivatives statistically equipotent to known antidiarrheal drugs, demonstrating their potential as novel antidiarrheal agents (Adelstein et al., 1976).

Anticancer Activity

  • A series of N-substituted benzamides containing the 1,3,4-oxadiazol-2-yl moiety have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. Some derivatives exhibited moderate to excellent anticancer activity, suggesting the potential of 1,3,4-oxadiazole derivatives in the development of new anticancer drugs (Ravinaik et al., 2021).

Antidiabetic Screening

  • Compounds featuring the 1,3,4-oxadiazol-2-yl group have also been synthesized and evaluated for their antidiabetic properties through in vitro screening methods. This indicates the potential use of such compounds in the development of new antidiabetic treatments (Lalpara et al., 2021).

properties

IUPAC Name

3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7/c1-4-29-16-11-14(12-17(30-5-2)18(16)31-6-3)20-23-24-21(32-20)22-19(26)13-8-7-9-15(10-13)25(27)28/h7-12H,4-6H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFIVASDLCSROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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